molecular formula C8H12N4O2 B2373433 3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one CAS No. 1250231-63-0

3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one

Cat. No.: B2373433
CAS No.: 1250231-63-0
M. Wt: 196.21
InChI Key: FYASWPJJLLEXFY-UHFFFAOYSA-N
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Description

3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one is a heterocyclic compound that features both pyrazole and oxazolidinone moieties

Scientific Research Applications

3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-amino-1H-pyrazole with ethylene oxide to form the intermediate, which is then cyclized with carbon dioxide to yield the oxazolidinone ring . The reaction conditions often require a catalyst such as triethylamine and are carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxazolidinone ring can be reduced to form corresponding alcohols.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-amino-1H-pyrazol-1-yl)propanoic acid
  • 4-(4-amino-1H-pyrazol-1-yl)butanoic acid
  • 3-(4-amino-1H-pyrazol-1-yl)propylamine

Uniqueness

3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one is unique due to the presence of both pyrazole and oxazolidinone rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[2-(4-aminopyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c9-7-5-10-12(6-7)2-1-11-3-4-14-8(11)13/h5-6H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYASWPJJLLEXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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